

characterization of commercial poly(bisphenol A carbonate) grades

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Namo:	POLY(BISPHENOL A	
Compound Name:	CARBONATE)	
Cat. No.:	B1168344	Get Quote

A comprehensive guide to the characterization of commercial **poly(bisphenol A carbonate)** (PC) grades, designed for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of various PC grades, detailing their key performance attributes with supporting experimental data.

Introduction to Poly(bisphenol A Carbonate)

Poly(bisphenol A carbonate) is a versatile thermoplastic polymer known for its exceptional impact strength, optical clarity, and thermal stability.[1][2][3] Commercial PC is available in various grades tailored for specific applications, ranging from consumer electronics and optical media to automotive components and medical devices.[4][5][6] The performance of these grades is dictated by properties such as molecular weight, melt flow rate, and the presence of additives or reinforcements.[1][2]

Comparative Performance of Commercial PC Grades

The selection of a suitable PC grade is critical for product performance. The following tables summarize key quantitative data for different commercial PC grades, offering a baseline for comparison.

Thermal and Molecular Properties

Different processing techniques and end-use applications require distinct thermal and molecular properties. For instance, extrusion grades typically possess higher molecular weights and viscosities compared to grades used for injection molding of intricate parts like CDs and DVDs.[4]

Property	Extrusion Grade (Makrolon 1243)	CD Grade (Makrolon CD2005)	DVD Grade (Makrolon DP1-1265)	General Purpose
Intrinsic Viscosity (dL/g)	0.53	0.50	0.48	-
Viscosity Average Molecular Weight (g/mol)	33,000	30,500	29,000	22,000 - 35,000[7]
Glass Transition Temperature (Tg, °C)	147.6	145.8	144.8	~147[6]
Melt Flow Rate (g/10 min)	3-6[8]	4-23[7]	High[7]	10-12 (300°C/1.2kg)

Data for Makrolon grades sourced from Chiu et al. (2006).[4][5]

Mechanical Properties

The mechanical strength of polycarbonate is one of its most valued attributes. These properties can be significantly altered by the addition of reinforcing agents like glass fibers.

Property	General Purpose PC	Glass-Filled PC (10-40%)	Machine Grade PC
Tensile Strength (psi)	9,000 - 9,500[9]	Increased Strength & Stiffness[1][2]	High
Impact Strength (Izod)	High[1][2]	Lower than standard grades, but still high[1] [2]	High[1]
Hardness (Rockwell R)	118	-	-

Experimental Protocols

The characterization of PC grades involves a suite of analytical techniques to determine their physical and chemical properties.

Viscosity Measurements

Objective: To determine the intrinsic viscosity and viscosity average molecular weight, which are indicative of the polymer's chain length.

Methodology:

- PC samples are dissolved in a suitable solvent, such as dichloromethane.
- The viscosity of the polymer solution at different concentrations is measured using a viscometer, often at a controlled temperature (e.g., 25°C).
- The intrinsic viscosity is determined by extrapolating the relative viscosity to zero concentration.
- The viscosity average molecular weight is then calculated using the Mark-Houwink equation.
 [10]

Thermal Analysis

Differential Scanning Calorimetry (DSC):

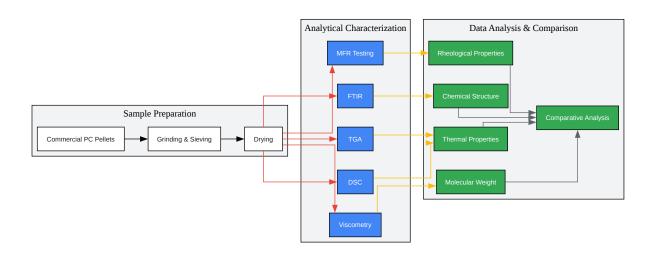
- Objective: To determine thermal transitions, primarily the glass transition temperature (Tg).
- Protocol: A small sample of the PC material is heated at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere. The heat flow to the sample is monitored, and the Tg is identified as a step change in the baseline of the thermogram.[4][5]

Thermogravimetric Analysis (TGA):

- Objective: To evaluate the thermal stability and decomposition profile of the polymer.
- Protocol: The mass of a PC sample is continuously monitored as it is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). The resulting data provides information on the onset of degradation and the presence of volatile components.[4][5]

Melt Flow Rate (MFR)

Objective: To measure the ease of flow of the molten polymer, which is a critical parameter for processing.


Methodology (ASTM D1238):

- A specified amount of the polymer is loaded into the heated barrel of a plastometer.
- The material is heated to a specific temperature (e.g., 300°C).
- A standard weight (e.g., 1.2 kg) is applied to a piston, which extrudes the molten polymer through a die of a specific diameter.
- The amount of polymer extruded in a given time (typically 10 minutes) is collected and weighed. The MFR is expressed in g/10 min.[11]

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of commercial **poly(bisphenol A carbonate)** grades.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. curbellplastics.com [curbellplastics.com]
- 2. ipolymer.com [ipolymer.com]
- 3. laminatedplastics.com [laminatedplastics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]

- 6. Polycarbonate Wikipedia [en.wikipedia.org]
- 7. High Melt Flow Rate Polycarbonate PC Plastic Raw Material PC Granules For CD/DVD Manufacturers and Factory High-Quality Xiamen Keyuan Plastic Co.,Ltd [ky-plastics.com]
- 8. researchgate.net [researchgate.net]
- 9. Tensile Strength of Polycarbonate Properties of Polycarbonate Sheeting [acplasticsinc.com]
- 10. researchgate.net [researchgate.net]
- 11. asaclean.com [asaclean.com]
- To cite this document: BenchChem. [characterization of commercial poly(bisphenol A carbonate) grades]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168344#characterization-of-commercial-polybisphenol-a-carbonate-grades]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com